

In-Depth Technical Guide to the Spectral Data of Chloronectrin

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Compound of Interest

Compound Name: Chloronectrin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for **Chloronectrin**, a chlorinated fungal metabolite. The information is presented to facilitate further research, characterization, and potential applications in drug development.

Chemical Identity and Structure

Initial investigations suggest that the compound of interest is closely related to or is Deacetyl**chloronectrin**. The structural details are as follows:

- Systematic Name: 5-chloro-2,4-dihydroxy-3-[(E)-4-hydroxy-3-methyl-5-(1,2,6-trimethyl-3-oxocyclohexyl)pent-2-enyl]-6-methylbenzaldehyde
- Molecular Formula: C₂₃H₃₁ClO₅
- Molecular Weight: 422.94 g/mol

Spectral Data

Comprehensive spectral data is crucial for the unambiguous identification and characterization of natural products. This section details the available Mass Spectrometry (MS) data for Deacetylchloronectrin and provides a template for Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, which are not yet publicly available.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition.

Parameter	Value	Source
Ionization Mode	ESI	PubChem
Precursor Ion	[M+H] ⁺	PubChem
Measured m/z	423.1936	PubChem
Calculated m/z	423.1939	PubChem

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A detailed experimental protocol for the acquisition of the above LC-MS data is not publicly available. A general procedure would involve:

- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- **Chromatography:** The sample is injected onto a reverse-phase C18 column. A gradient elution is typically performed using a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- **Mass Spectrometry:** The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. Data is acquired in positive ion mode over a specified mass range (e.g., m/z 100-1000).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While specific experimental NMR data for **Chloronectrin** is not available in public databases, a complete structural assignment would require ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC). The expected chemical shifts would be consistent with the proposed structure.

Table for ^1H NMR Data (Hypothetical)

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
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Table for ^{13}C NMR Data (Hypothetical)

Position	Chemical Shift (ppm)
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Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR data for a compound like **Chloronectrin** would be:

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6).
- **Data Acquisition:** The sample is placed in a 5 mm NMR tube and spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Experiments:** A standard suite of experiments would be run, including ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table for IR Data (Hypothetical)

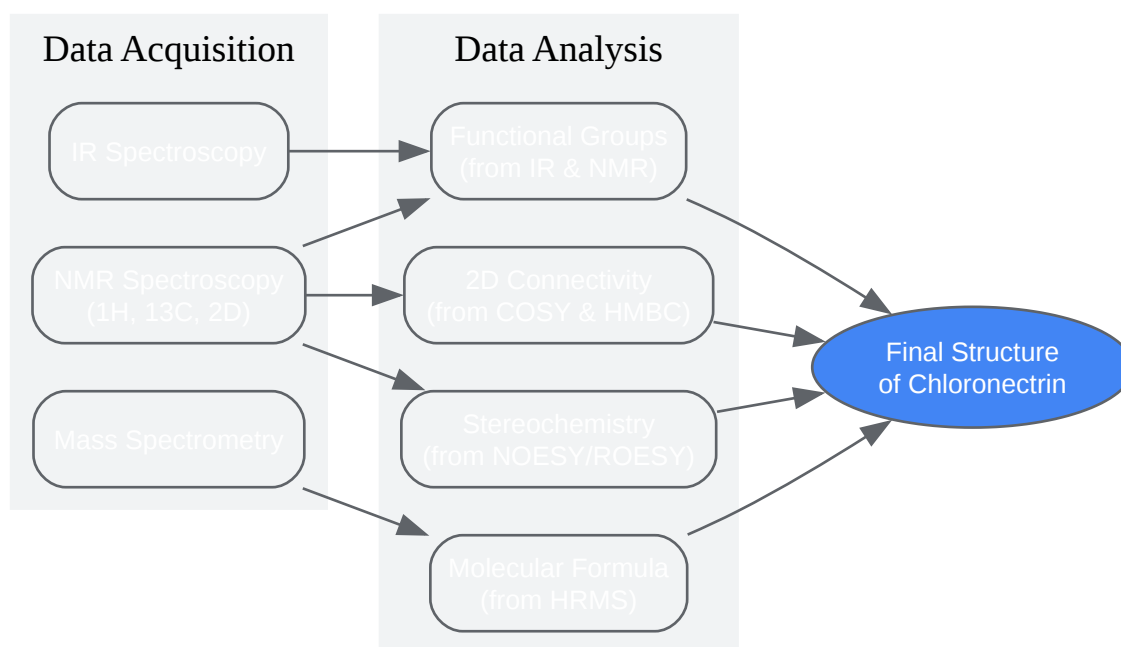
Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
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Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a natural product like **Chloronectrin** involves a logical workflow integrating data from various spectroscopic techniques.

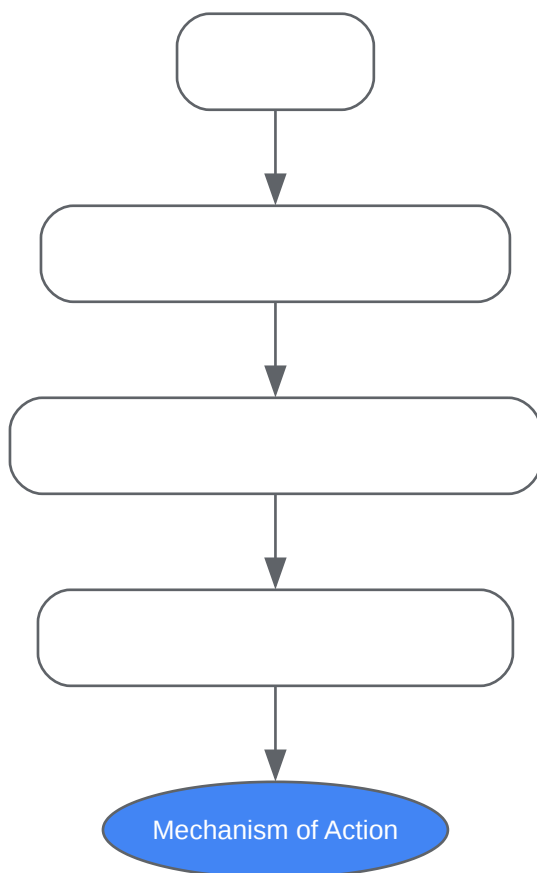


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Figure 1. Workflow for the structure elucidation of **Chloronectrin**.

Biological Signaling Pathways

Information regarding the specific biological signaling pathways modulated by **Chloronectrin** is not currently available in the public domain. Further research is required to determine its mechanism of action and potential therapeutic targets. A generalized workflow for target identification and pathway analysis is presented below.



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Figure 2. Generalized workflow for identifying the biological target and mechanism of action of **Chloronectrin**.

Conclusion

This guide summarizes the currently available spectral data for **Chloronectrin**, highlighting the need for further research to obtain comprehensive NMR and IR data. The provided hypothetical tables and experimental protocols offer a framework for future studies. The elucidation of its

complete spectral profile and biological activity will be crucial for advancing its potential as a lead compound in drug discovery.

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